molecular formula C11H15NOS B15310977 3-(2-(Methylthio)phenoxy)pyrrolidine

3-(2-(Methylthio)phenoxy)pyrrolidine

Cat. No.: B15310977
M. Wt: 209.31 g/mol
InChI Key: RXDSGOXKISNJTO-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)phenoxy)pyrrolidine is a complex organic compound featuring a phenoxy group linked to a pyrrolidine ring through a methylthio bridge. This unique structure lends itself to various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: The synthesis of 3-(2-(Methylthio)phenoxy)pyrrolidine typically begins with the preparation of the phenoxy intermediate. This involves the reaction of 2-bromomethylthiophenol with sodium phenoxide, yielding 2-(methylthio)phenol.

  • Formation of the Pyrrolidine Ring: The intermediate is then reacted with 1-chloropyrrolidine in the presence of a base such as potassium carbonate, leading to the formation of this compound.

  • Reaction Conditions: The entire synthesis is usually conducted under inert atmosphere conditions with temperatures ranging from 20°C to 80°C.

Industrial Production Methods

  • Scale-Up: In industrial settings, the same synthetic route can be scaled up using large reactors, ensuring controlled addition of reagents and effective mixing.

  • Purification: Purification is typically carried out using column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 3-(2-(Methylthio)phenoxy)pyrrolidine can undergo oxidation reactions where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, focusing on reducing the phenoxy group or the pyrrolidine ring.

  • Substitution: It participates in nucleophilic substitution reactions, especially at the aromatic ring where the methylthio group can be substituted with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction.

  • Nucleophiles: Sodium methoxide, potassium hydroxide for substitution reactions.

Major Products Formed

  • Sulfoxides and Sulfones: Formed from oxidation.

  • Reductive Products: Include various alcohols or amines depending on the reduction pathway.

  • Substituted Derivatives: Phenolic or other nucleophilic groups substituting the methylthio group.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in transition metal catalyzed reactions.

  • Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Acts as a potential inhibitor for various enzymes due to its unique structure.

Medicine

  • Pharmaceuticals: Explored as a scaffold for developing new therapeutic agents.

Industry

  • Materials Science: Applied in the development of novel materials due to its unique chemical properties.

Mechanism of Action

3-(2-(Methylthio)phenoxy)pyrrolidine's activity often involves binding to molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects generally includes:

  • Molecular Targets: Binding to active sites or allosteric sites on proteins, altering their activity.

  • Pathways: Modulating signaling pathways within biological systems, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)phenol: Shares the methylthio group but lacks the pyrrolidine ring.

  • Pyrrolidine: Lacks the phenoxy group, providing a more simplified structure.

  • Phenoxy derivatives: Other phenoxy compounds that may or may not contain sulfur or pyrrolidine.

Unique Features

  • Combined Structure: The presence of both a phenoxy and pyrrolidine ring with a methylthio bridge is relatively unique.

  • Versatility: This unique structure enables a wide range of chemical reactivity and application.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-(2-methylsulfanylphenoxy)pyrrolidine

InChI

InChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

RXDSGOXKISNJTO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OC2CCNC2

Origin of Product

United States

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